Detanosal
Overview
Description
Detanosal is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Biofuel Cells
Detanosal has been explored in the context of biofuel cells. Studies like those by Moehlenbrock and Minteer (2008) have focused on stabilizing and immobilizing enzymes in biofuel cells, enhancing their lifespan from hours to days. This research is significant for the commercial application of biofuel cell technology (Moehlenbrock & Minteer, 2008).
2. Wastewater Treatment
This compound has potential applications in wastewater treatment. Paton (1994) reported on the use of algae in improving wastewater detoxification systems. This research provides insights into using this compound in conjunction with algae for more efficient wastewater management (Paton, 1994).
3. Digital Enterprise Technology
The role of this compound in Digital Enterprise Technology (DET) has been highlighted by Maropoulos (2003). DET involves digital modeling of product development and realization processes, where this compound might play a significant role in enhancing these processes (Maropoulos, 2003).
4. Direct Electron Transfer Bioanodes
Research by Neto et al. (2013) on direct electron transfer (DET) bioanodes for ethanol biofuel cells has shown that this compound can be effective in these applications. Their study demonstrates the potential of this compound in enhancing the performance of biofuel cells (Neto et al., 2013).
5. CO2 Capture
Wang et al. (2021) explored the use of this compound in CO2 capture. Their study provides a promising perspective on using this compound in energy-efficient processes for environmental management (Wang et al., 2021).
6. Antimicrobial Properties
The antimicrobial properties of this compound have been studied by Mbock et al. (2020), who examined its effectiveness against salmonella. This research suggests potential medical applications of this compound in combating bacterial infections (Mbock et al., 2020).
7. Ontology in Data Analysis
Souza et al. (2014) discussed the use of this compound in developing ontologies for data analysis, especially in detrending time series. This application is relevant in scientific research involving large datasets (Souza et al., 2014).
8. Phenomenal Consciousness Theory
This compound's application extends to theoretical studies like Dynamical Emergence Theory (DET), as explored by Moyal et al. (2020). DETassociates consciousness with the topology and geometry of a physical system’s dynamics, offering a unique perspective on how this compound might contribute to understanding consciousness (Moyal, Fekete, & Edelman, 2020).
9. High Current Density Bioanodes
Further exploring biofuel cells, Neto et al. (2015) investigated high current density bioanodes using this compound. Their findings are vital for the development of more efficient biofuel cells, highlighting the versatility of this compound in energy conversion applications (Neto et al., 2015).
Properties
IUPAC Name |
2-(diethylamino)ethyl 2-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-3-14(4-2)9-10-17-13(16)11-7-5-6-8-12(11)15/h5-8,15H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNKAUNWERFBBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178212 | |
Record name | Detanosal [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23573-66-2 | |
Record name | Detanosal [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023573662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Detanosal [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DETANOSAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y09NU9DS9B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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